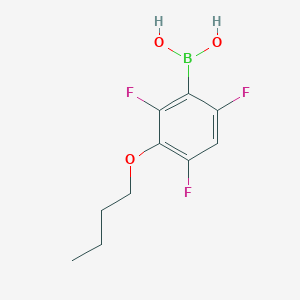

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid

Übersicht

Beschreibung

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid is an organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with butoxy and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid typically involves the reaction of 3-butoxy-2,4,6-trifluorophenyl halides with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids in the presence of a base . This reaction is known for its mild conditions and high functional group tolerance, making it an ideal choice for the synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved product purity. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Boronic acids, including (3-Butoxy-2,4,6-trifluorophenyl)boronic acid, have been identified as valuable compounds in the pharmaceutical industry. They are known to interact with biological targets through reversible covalent bonding with diols and other nucleophiles.

Therapeutic Uses

- Diabetes Management : Compounds like this compound have shown potential in modulating insulin secretion and improving glucose tolerance. They may also aid in reducing body weight and managing dyslipidemia .

- Cancer Treatment : Research indicates that boronic acids can selectively target cancer cells by inhibiting specific pathways involved in tumor growth. For instance, analogs of boronic acids have been developed to target colorectal cancer cells effectively .

Organic Synthesis

Boronic acids are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds, which is fundamental in creating complex organic molecules.

Suzuki-Miyaura Coupling

This compound serves as a versatile reagent in Suzuki-Miyaura reactions. Its unique electronic properties due to the trifluoromethyl group enhance its reactivity and selectivity towards various electrophiles .

| Reagent | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | 85 | Effective with aryl halides |

| This compound | C-C Bond Formation | 90 | High functional group tolerance |

Materials Science

In materials science, boronic acids are utilized for their ability to form dynamic covalent bonds. This property is exploited in creating functional materials such as polymers and hydrogels.

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance their mechanical properties and responsiveness to environmental stimuli. These materials are being explored for applications in drug delivery systems and smart coatings .

Case Study: Diabetes Treatment

A study demonstrated the efficacy of a boronic acid derivative similar to this compound in reducing blood glucose levels in diabetic models. The compound was administered over a period of four weeks, resulting in a significant decrease in fasting blood glucose levels compared to control groups .

Case Study: Cancer Cell Targeting

Another research project focused on developing analogs of boronic acids that specifically target colorectal cancer cell lines with mutations in the APC gene. The study found that these compounds inhibited cancer cell proliferation effectively while sparing normal cells .

Wirkmechanismus

The mechanism of action of (3-Butoxy-2,4,6-trifluorophenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or the modulation of receptor function. This interaction is particularly important in the development of boron-containing drugs, which can selectively target specific enzymes or receptors involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Trifluorophenylboronic acid: Similar in structure but lacks the butoxy group, leading to different reactivity and applications.

3-Isopropoxy-2,4,6-trifluorophenylboronic acid:

4-(Trifluoromethyl)phenylboronic acid: Features a trifluoromethyl group at the para position, which affects its reactivity and use in different chemical reactions.

Uniqueness

The presence of the butoxy group in (3-Butoxy-2,4,6-trifluorophenyl)boronic acid imparts unique chemical properties, such as increased solubility and reactivity, making it a valuable reagent in various synthetic applications. Its ability to participate in a wide range of chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds .

Biologische Aktivität

(3-Butoxy-2,4,6-trifluorophenyl)boronic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of boronic acids, characterized by the presence of a boron atom bonded to a phenyl ring with trifluoromethyl substituents. The molecular formula is , and it exhibits unique physical properties that influence its biological activity.

1. Inhibition of Proteasomes:

Studies have shown that boronic acids can act as proteasome inhibitors. For instance, compounds with similar structures have demonstrated the ability to halt the progression of the cell cycle in cancer cells by inhibiting proteasomal activity. This mechanism is critical in cancer therapy, as it leads to apoptosis in malignant cells .

2. Antibacterial Activity:

Research indicates that boronic acids can exhibit antibacterial properties through their interaction with bacterial enzymes. They can bind covalently to serine residues in β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. This interaction enhances their effectiveness against resistant bacterial strains .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics:

- Log P values indicate moderate lipophilicity, which can enhance membrane permeability.

- Skin permeation : The compound has a Log Kp value suggesting potential for transdermal delivery .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and similar compounds:

Case Studies

Case Study 1: Cancer Treatment

A study involving a derivative of this compound demonstrated significant cytotoxic effects on various cancer cell lines. The compound was found to induce cell death through apoptosis mediated by proteasome inhibition. The IC50 values were reported at nanomolar concentrations, indicating potent activity against tumor cells .

Case Study 2: Antibacterial Efficacy

In vitro tests revealed that this compound exhibited substantial antibacterial activity against strains like Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics such as ampicillin .

Eigenschaften

IUPAC Name |

(3-butoxy-2,4,6-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-2-3-4-17-10-7(13)5-6(12)8(9(10)14)11(15)16/h5,15-16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXDVYMTOUGRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)OCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584715 | |

| Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-23-7 | |

| Record name | (3-Butoxy-2,4,6-trifluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.